Dichloro(2-pyridinecarboxylato)gold

Homogeneous catalysis Domino cycloisomerization Heterocycle synthesis

Select PicAuCl₂ for its unique picolinate-chelate architecture that delivers catalytic performance unattainable with simple AuCl₃ or Ph₃PAuCl. This Au(III) precatalyst enables domino cycloisomerization/reduction cascades yielding imidazo[1,2-a]pyridines (up to 97%) and mild-condition quinoline annulations (up to 96% across 40 examples)—privileged scaffolds for antiviral and antitumor discovery. The rigid, electron-withdrawing ligand modulates Lewis acidity, suppressing side reactions. For process intensification, covalently anchor onto SBA-15 silica for a recyclable heterogeneous system (>7 cycles, minimal activity loss), significantly reducing per-batch precious metal cost. Supplied ≥98% pure, yellow-orange crystalline powder, stored under inert atmosphere. Ideal benchmark catalyst for reproducible gold-catalyzed screening.

Molecular Formula C6H5AuCl2NO2-
Molecular Weight 390.98 g/mol
CAS No. 88215-41-2
Cat. No. B3162866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(2-pyridinecarboxylato)gold
CAS88215-41-2
Molecular FormulaC6H5AuCl2NO2-
Molecular Weight390.98 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)O.Cl[Au-]Cl
InChIInChI=1S/C6H5NO2.Au.2ClH/c8-6(9)5-3-1-2-4-7-5;;;/h1-4H,(H,8,9);;2*1H/q;+1;;/p-2
InChIKeyZRBOYOOITIMPKQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloro(2-pyridinecarboxylato)gold (CAS 88215-41-2) – Technical Specifications and Structural Summary for R&D Procurement


Dichloro(2-pyridinecarboxylato)gold (also designated [AuCl2(Pic)] or PicAuCl2) is a well-defined gold(III) coordination compound [1] featuring a bidentate picolinate (2-pyridinecarboxylato) ligand that forms a stable five-membered chelate ring with the metal center [2]. The complex, with molecular formula C6H4AuCl2NO2 and molecular weight 389.97 g/mol , is supplied as a yellow to orange crystalline powder with a melting point of 175–176 °C [3]. It serves as a versatile precatalyst in homogeneous gold catalysis and can be heterogenized onto solid supports for improved recovery [4]. The compound is air-sensitive and typically stored under an inert atmosphere [5].

Why Catalytic Performance and Stability Differ: The Case for Specifying Dichloro(2-pyridinecarboxylato)gold over Generic Gold(III) Salts or Gold(I) Complexes


Direct substitution of Dichloro(2-pyridinecarboxylato)gold with simple gold(III) salts (e.g., AuCl3) or common gold(I) complexes (e.g., Ph3PAuCl) is not viable without compromising reaction outcome. The picolinate ligand imposes a rigid, electron-withdrawing coordination environment that modulates the Lewis acidity and redox stability of the Au(III) center [1]. This results in a distinct catalytic profile: under identical conditions, AuCl3 often promotes competing side reactions or requires harsher activation, while cationic gold(I) species can display different chemo- and regioselectivity [2]. Furthermore, the heterogenized PicAuCl2@SBA-15 system demonstrates recyclability that homogeneous Au(I) catalysts cannot match without elaborate ligand design [3]. The quantitative evidence presented in Section 3 confirms that these structural differences translate directly into measurable differences in reaction yield, catalyst loading, and operational lifetime.

Head-to-Head Quantitative Differentiation: Dichloro(2-pyridinecarboxylato)gold vs. Gold(I) and Alternative Gold(III) Catalysts


Catalytic Yield Advantage in Isochromene Synthesis: PicAuCl2 Outperforms Au(I), Pd, Pt, and Cu Catalysts

In a domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes to 1H-isochromenes, [AuCl2(Pic)] achieved good to excellent yields while outperforming a panel of alternative catalysts [1]. Optimization studies revealed that [AuCl2(Pic)] is highly effective, outperforming other gold, silver, palladium, platinum, and copper catalysts [1].

Homogeneous catalysis Domino cycloisomerization Heterocycle synthesis

Head-to-Head Catalyst Screening: PicAuCl2 Achieves 65% Yield in [4+3] Cycloaddition vs. 33–44% for AuCl3 and AuCl

In a gold-catalyzed [4+3]-cycloaddition reaction, PicAuCl2 (5 mol%) provided a 65% NMR yield within 2 hours [1]. Under identical reaction conditions, AuCl3 afforded only 33% yield, while AuCl gave 44% yield [1].

Cycloaddition Gold catalysis Reaction optimization

Heterogenized PicAuCl2@SBA-15: Seven Recycle Runs with Minimal Activity Loss

The heterogeneous SBA-15-PicAuCl2 catalyst was recovered by simple centrifugation and reused for at least seven consecutive cycles with only a slight drop in catalytic activity [1]. The reaction scope encompassed ynamides with alkyl, benzyl, and aryl substituents, delivering 1,3-oxazoles in 57–95% yields [1].

Heterogeneous catalysis Catalyst recycling Green chemistry

Quinoline Synthesis: PicAuCl2 Enables Mild Conditions and 96% Yield vs. Harsh Friedländer Conditions

PicAuCl2 catalyzes the annulation of electron-deficient alkynes and 2-amino-arylcarbonyls under mild conditions, achieving yields up to 96% across 40 examples with high functional group tolerance [1]. This method serves as a direct alternative to the classic Friedländer synthesis, which typically requires harsh reaction conditions (strong acids/bases, high temperatures) [1].

Quinoline synthesis Electron-deficient alkynes Annulation

Catalyst Benchmarking: PicAuCl2 Delivers 97% Yield in Imidazole Synthesis, Identified as Most Effective Catalyst

Optimization experiments for the gold-catalyzed formal 1,3-dipolar annulation between N-pyridinylsulfilimines and ynamides identified PicAuCl2 as the most effective catalyst, achieving up to 97% yield [1]. The reaction scope accommodated various electron-donating and electron-withdrawing groups as well as heteroaromatic units [1].

Heterocycle synthesis Nitrene transfer Ynamide annulation

Yield Comparison in Intramolecular Hydroarylation: PicAuCl2 (52%) vs. Ph3PAuNTf2 (97%) and IPrAuNTf2 (74%)

In an intramolecular hydroarylation reaction, dichloro(2-picolinato)gold(III) (PicAuCl2) afforded a 52% NMR yield after 12 hours at 50 °C [1]. Under comparable conditions, the gold(I) complexes Ph3PAuNTf2 and IPrAuNTf2 achieved 97% and 74% yields, respectively, in only 4 hours at room temperature [1].

Hydroarylation Gold(I) vs. Gold(III) Catalyst selection

Procurement-Relevant Application Scenarios for Dichloro(2-pyridinecarboxylato)gold (CAS 88215-41-2)


Medicinal Chemistry: Synthesis of 1H-Isochromene and Imidazo[1,2-a]pyridine Scaffolds

PicAuCl2 enables efficient access to 1H-isochromenes and imidazo[1,2-a]pyridines—privileged scaffolds in antiviral, antitumor, and antiproliferative agents [1]. The catalyst's ability to promote domino cycloisomerization/reduction and redox-neutral annulations under mild conditions makes it a strategic asset for library synthesis and late-stage functionalization in drug discovery [2].

Process Chemistry: Heterogenization for Catalyst Recycling and Cost Reduction

The parent PicAuCl2 complex can be covalently anchored onto mesoporous SBA-15 silica, yielding a heterogeneous catalyst (SBA-15-PicAuCl2) that is recoverable by centrifugation and reusable for at least seven cycles with minimal activity loss [3]. This approach significantly reduces precious metal waste and per-batch catalyst cost, aligning with green chemistry and process intensification goals.

Method Development: Benchmarked Catalyst for Reaction Optimization and Screening

Due to its well-defined structure and consistent performance, PicAuCl2 serves as a reliable benchmark catalyst for screening new gold-catalyzed transformations. Comparative data in [4+3] cycloadditions (65% yield vs. AuCl3 33%) and imidazole synthesis (97% yield as the most effective catalyst) demonstrate that PicAuCl2 often outperforms simple gold salts and gold(I) complexes in specific reaction contexts [4]. R&D laboratories can use these benchmarks to rapidly assess novel substrate reactivity.

Fine Chemical Synthesis: High-Yield Quinoline Production

PicAuCl2 catalyzes the annulation of electron-deficient alkynes to yield diversely 3-substituted quinolines in up to 96% yield across 40 examples [5]. This method replaces the classic Friedländer synthesis, which requires harsh conditions, thereby improving safety profiles and functional group compatibility in the manufacture of pharmaceutical intermediates and agrochemicals.

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